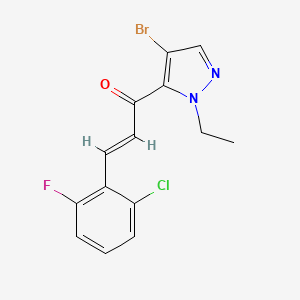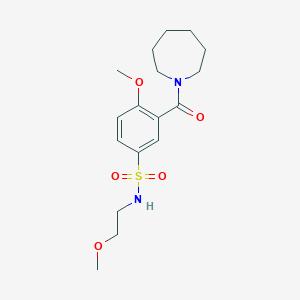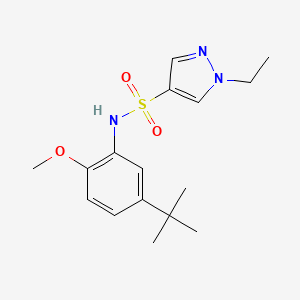![molecular formula C22H24N2O3 B5442344 2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMN or MMN-1 and is a member of the morpholine family of compounds. MMN-1 has been shown to possess several unique properties that make it an attractive candidate for use in various scientific applications.
作用機序
The mechanism of action of MMN-1 is not fully understood, but studies have suggested that it works by inhibiting the activity of several enzymes and proteins that are involved in cancer cell growth and inflammation. MMN-1 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
MMN-1 has been shown to possess several biochemical and physiological effects. Studies have shown that MMN-1 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in cells. MMN-1 has also been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in cells.
実験室実験の利点と制限
One of the main advantages of using MMN-1 in lab experiments is its potency and selectivity. MMN-1 has been shown to possess potent anti-cancer properties and can selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations of using MMN-1 in lab experiments is its stability. MMN-1 is known to be unstable under certain conditions, and this can affect the reproducibility of results.
将来の方向性
There are several future directions that researchers can explore with regards to MMN-1. One potential direction is to investigate the use of MMN-1 in combination with other anti-cancer agents to enhance its efficacy. Another potential direction is to investigate the use of MMN-1 in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, researchers can also explore the use of MMN-1 as a tool for studying the PI3K/Akt/mTOR pathway and other signaling pathways that are involved in cancer cell growth and inflammation.
Conclusion:
In conclusion, MMN-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMN-1 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for use in the treatment of various diseases. While there are limitations to using MMN-1 in lab experiments, its potency and selectivity make it an attractive candidate for further investigation. Future research should focus on exploring the potential applications of MMN-1 in combination with other agents and in the treatment of other diseases.
合成法
The synthesis of MMN-1 involves a multi-step process that requires several chemical reagents and solvents. The most commonly used method for synthesizing MMN-1 involves the reaction of 2-naphthol with 4-methoxypyridine-2-carbaldehyde in the presence of morpholine and a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent oxidation and other unwanted reactions.
科学的研究の応用
MMN-1 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MMN-1 is in the field of cancer research. Studies have shown that MMN-1 has potent anti-cancer properties and can inhibit the growth of several types of cancer cells. MMN-1 has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various inflammatory disorders.
特性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-25-20-6-5-16-11-18(4-3-17(16)12-20)22-15-24(9-10-27-22)14-19-13-21(26-2)7-8-23-19/h3-8,11-13,22H,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUGYTNVVIJHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CC4=NC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B5442278.png)
![11-(2-chloro-6-fluoro-3-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5442282.png)




![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)

![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5442347.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)